molecular formula C11H12N2O2 B8752271 Methyl 4-cyano-2-(ethylamino)benzoate CAS No. 652997-54-1

Methyl 4-cyano-2-(ethylamino)benzoate

Cat. No.: B8752271
CAS No.: 652997-54-1
M. Wt: 204.22 g/mol
InChI Key: NODBKCIZFFCJFM-UHFFFAOYSA-N
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Description

Chemical Structure and Identification Methyl 4-cyano-2-(ethylamino)benzoate (CAS: 652997-54-1) is a benzoic acid derivative characterized by a methyl ester group at the carboxylic acid position. The aromatic ring features two substituents: a cyano group (-CN) at the para (4th) position and an ethylamino group (-NHCH₂CH₃) at the ortho (2nd) position (Figure 1). This unique substitution pattern distinguishes it from simpler alkyl benzoates and imparts specific physicochemical and biological properties .

Safety and Handling
According to safety data sheets, the compound requires standard precautions for organic esters, including avoiding inhalation, skin contact, and eye exposure. First-aid measures emphasize respiratory support if inhaled and immediate medical consultation .

Properties

CAS No.

652997-54-1

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 4-cyano-2-(ethylamino)benzoate

InChI

InChI=1S/C11H12N2O2/c1-3-13-10-6-8(7-12)4-5-9(10)11(14)15-2/h4-6,13H,3H2,1-2H3

InChI Key

NODBKCIZFFCJFM-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC(=C1)C#N)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoate Derivatives

To contextualize Methyl 4-cyano-2-(ethylamino)benzoate, its structural and functional attributes are compared with analogous compounds below.

Substituent-Specific Comparisons

Table 1: Structural Comparison of this compound and Analogues
Compound Name Substituent Positions Functional Groups Key Applications/Properties References
This compound 2,4 -CN, -NHCH₂CH₃, -COOCH₃ Intermediate in agrochemicals?*
Methyl 2-chlorobenzoate 2 -Cl, -COOCH₃ Solvent, fragrance additive
Methyl 2-methoxybenzoate 2 -OCH₃, -COOCH₃ Flavoring agent, pharmaceutical
Methyl 2,4-dihydroxy-6-methyl benzoate 2,4,6 -OH (x2), -CH₃, -COOCH₃ α-Glucosidase inhibition
Methyl 4-(methacryloylamino)benzoate 4 -NHCOC(CH₂)=CH₂, -COOCH₃ Polymer precursor
Ethametsulfuron methyl ester 2 -SO₂NHCONH-triazine, -COOCH₃ Herbicide (sulfonylurea class)

Functional Group Analysis

  • This could influence reactivity in synthetic pathways or biological target binding .
  • Ethylamino Group (-NHCH₂CH₃): The ortho-ethylamino substituent introduces steric bulk and basicity, contrasting with the hydroxyl groups in methyl 2,4-dihydroxy-6-methyl benzoate. Such differences may affect solubility (e.g., reduced polarity compared to hydroxylated analogues) .
  • Ester Group (-COOCH₃) : Shared with all compared compounds, this group facilitates hydrolysis under acidic/basic conditions, a common trait in prodrug or agrochemical designs .

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